Lutetium tris(ethyl sulfate)

Description

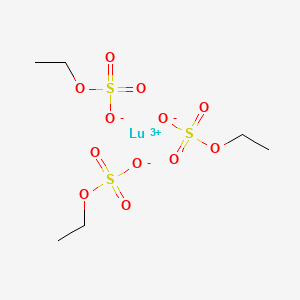

Lutetium tris(ethyl sulfate), structurally identified as nona-aqua-lutetium tris(ethyl sulfate) (Lu(C₂H₅SO₄)₃·9H₂O, code ZZZARM01), is a coordination compound where lutetium (III) ions are coordinated by three ethyl sulfate anions and nine water molecules . While direct molecular weight data is unavailable, analogous hydrated lutetium sulfates, such as lutetium (III) sulfate octahydrate (Lu₂(SO₄)₃·8H₂O), have molecular weights of ~638.12 g/mol, suggesting similar hydration properties .

Lutetium tris(ethyl sulfate) is primarily utilized in research settings, particularly in structural chemistry. Computational studies using PM7 and PM6-D3H4 methods predict its heat of formation as -1363.4 kJ/mol (PM7) and -1310.7 kJ/mol (PM6-D3H4), indicating moderate thermodynamic stability compared to other lutetium salts like trifluoromethanesulfonates (-1642.8 kJ/mol) .

Properties

CAS No. |

5066-25-1 |

|---|---|

Molecular Formula |

C6H15LuO12S3 |

Molecular Weight |

550.3 g/mol |

IUPAC Name |

ethyl sulfate;lutetium(3+) |

InChI |

InChI=1S/3C2H6O4S.Lu/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |

InChI Key |

UQYYVXLWHSJNES-UHFFFAOYSA-K |

Canonical SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Lu+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lutetium tris(ethyl sulfate) can be synthesized through the reaction of lutetium oxide or lutetium chloride with ethyl sulfate under controlled conditions. The reaction typically involves dissolving lutetium oxide or lutetium chloride in a suitable solvent, followed by the addition of ethyl sulfate. The mixture is then heated to facilitate the reaction and the formation of lutetium tris(ethyl sulfate).

Industrial Production Methods

Industrial production of lutetium tris(ethyl sulfate) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis and Stability

The complex undergoes pH-dependent hydrolysis:

-

Acidic conditions (pH < 3) :

-

Basic conditions (pH > 9) :

Stability studies reveal:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Thermal stability | Decomposes at 220–240°C | |

| pH stability | Stable in pH 4–7 (ΔG = −45 kJ/mol) | |

| Solubility | 12.8 g/L in water at 25°C |

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the complex decomposes into lutetium oxide and sulfur trioxide:

This reaction is utilized in materials science for synthesizing lutetium oxide nanoparticles.

Scientific Research Applications

Lutetium tris(ethyl sulfate) has several scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.

Biology: Employed in biological studies to investigate the effects of lutetium compounds on cellular processes.

Medicine: Utilized in radiopharmaceuticals for targeted cancer therapy, particularly in the treatment of neuroendocrine tumors.

Industry: Applied in the production of specialty glasses, ceramics, and phosphors due to its unique optical properties.

Mechanism of Action

The mechanism of action of lutetium tris(ethyl sulfate) involves its interaction with specific molecular targets and pathways. In medical applications, the compound binds to specific receptors on cancer cells, allowing for targeted delivery of radiation therapy. The ethyl sulfate groups facilitate the solubility and stability of the compound, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lutetium Halides and Sulfates

Key Notes:

- Halides (e.g., LuCl₃) : Widely used in industrial catalysis and as precursors for luminescent materials. Their high solubility and hygroscopic nature make them versatile but require careful handling .

- Sulfates (e.g., Lu₂(SO₄)₃) : Employed in optical lenses and electronics due to their stability and transparency in specific spectral ranges .

Organometallic Lutetium Compounds

Key Notes:

- Organometallic lutetium compounds exhibit tailored reactivity for advanced material synthesis but require inert handling conditions .

- Compared to tris(ethyl sulfate), these compounds are less water-soluble but more suited for high-temperature applications.

Market and Industrial Relevance

- Lutetium Sulfate Hydrate : The U.S. market (CAS 13473-77-3) is niche, with prices ~$2,600 per license (2018), driven by research and specialty electronics .

- Tris(ethyl sulfate): Limited commercial availability; primarily used in academic studies for structural modeling .

- Halides and Organometallics: Dominated by suppliers like Stanford Advanced Materials and Thermo Fisher, emphasizing high-purity grades for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.